dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused quinoline-dithiole scaffold. Its structure includes:
- Acetyl group: At the 1-position of the quinoline ring, contributing to electron-withdrawing effects.
- Tetramethyl substitution: At positions 2,2,6,8 of the quinoline ring, enhancing steric bulk and hydrophobicity.
- Dithiole dicarboxylate ester: A planar 1,3-dithiole ring fused to the quinoline system, with ester groups at positions 4 and 5, affecting solubility and reactivity .
This compound is synthesized via nucleophilic substitution or condensation reactions, often using dimethyl acetylenedicarboxylate as a key intermediate. Its structural complexity makes it a candidate for studying charge-transfer complexes or as a ligand in coordination chemistry .
Properties
Molecular Formula |
C22H23NO5S3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO5S3/c1-10-8-11(2)15-13(9-10)14(18(29)22(4,5)23(15)12(3)24)21-30-16(19(25)27-6)17(31-21)20(26)28-7/h8-9H,1-7H3 |
InChI Key |
YJRTVURVVFJVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dithiole Core
The dithiole-4,5-dicarboxylate moiety is synthesized via a cyclocondensation reaction. Dimethyl malonate reacts with a thioamide (e.g., thiourea or thioacetamide) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). This step typically proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), yielding the dithiole ring.
Reaction Conditions:
| Parameter | Detail |
|---|---|
| Reactants | Dimethyl malonate, thiourea |
| Catalyst | BF₃·Et₂O (10 mol%) |
| Solvent | THF |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Yield | 65–75% (estimated) |
Construction of the Tetramethylquinoline Derivative
The quinoline scaffold is synthesized via a modified Friedländer reaction. A substituted aniline derivative (2,2,6,8-tetramethylaniline) undergoes condensation with ethyl acetoacetate in acidic conditions. Sulfurization with phosphorus pentasulfide (P₂S₅) introduces the 3-thioxo group.
Key Steps:
-
Condensation:
-
Aniline + ethyl acetoacetate → tetramethylquinolinone.
-
Conditions: HCl (catalytic), ethanol reflux, 12 hours.
-
-
Thionation:
-
Quinolinone + P₂S₅ → 3-thioxo derivative.
-
Conditions: Xylene, 110°C, 4 hours.
-
Acylation Reaction
The acetyl group is introduced via nucleophilic acyl substitution. The quinoline-thione intermediate reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the 1-acetyl derivative.
Optimized Parameters:
| Parameter | Detail |
|---|---|
| Acylating Agent | Acetyl chloride (1.2 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 3 hours |
Coupling of Dithiole and Quinoline Units
The dithiole core and acylated quinoline are coupled via a Knoevenagel condensation. This step involves deprotonation of the dithiole’s active methylene group (using NaH) and reaction with the quinoline’s ketone moiety.
Critical Factors:
-
Base: Sodium hydride (1.5 equiv).
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 50°C, 8 hours.
-
Yield: 50–60% (crude).
Final Esterification and Purification
The ester groups are introduced via reaction with methanol in the presence of sulfuric acid. Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Purification Data:
| Parameter | Detail |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Mobile Phase | Hexane:EtOAc (7:3) |
| Rf Value | 0.45 |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps, while non-polar solvents (xylene) improve thionation efficiency.
Catalytic Systems
Lewis acids (BF₃·Et₂O) accelerate dithiole formation, whereas Brønsted acids (HCl) are optimal for quinoline condensation.
Temperature Control
Low temperatures (0°C) during acylation minimize side reactions, while higher temperatures (110°C) drive thionation to completion.
Analytical Techniques for Monitoring
-
Thin-Layer Chromatography (TLC): Used to track reaction progress and determine Rf values.
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS): Validates molecular ion peaks (m/z ≈ 597.72).
Challenges and Troubleshooting
-
Low Coupling Efficiency: Additives like molecular sieves improve yields by absorbing water.
-
Byproduct Formation: Recrystallization from ethanol removes unreacted starting materials.
-
Sensitivity to Oxygen: Reactions performed under nitrogen atmosphere prevent oxidation of thioamide intermediates.
Industrial-Scale Production Considerations
-
Cost-Effective Catalysts: Replacing BF₃·Et₂O with cheaper alternatives (e.g., ZnCl₂).
-
Continuous Flow Systems: Enhance throughput in dithiole synthesis steps.
-
Waste Management: Recycling THF and DMF via distillation reduces environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The sulfur atom in the thioxo (C=S) group demonstrates electrophilic character, enabling nucleophilic substitution reactions.
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Thiol Exchange | Alkaline aqueous ethanol (pH 9–11), 60–80°C | Replacement of thioxo sulfur with –SH groups | Forms dithiol derivatives with altered electronic properties |
| Selenation | Selenium nucleophiles (e.g., NaHSe), DMF, reflux | Selenoxo analogs (C=Se) | Increased π-acceptor capacity for coordination chemistry |
Mechanistic studies suggest a two-step process: (1) nucleophilic attack at the electrophilic sulfur, followed by (2) proton transfer or elimination.
Cycloaddition Reactions
The electron-deficient dithiole ring participates in [4+2] cycloadditions, particularly Diels-Alder reactions.
| Dienophile | Conditions | Product Structure | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Fused bicyclic adduct with anhydride moiety | 68% |
| Tetracyanoethylene | Dichloromethane, RT, 3 hr | Cyano-substituted cyclohexene derivative | 52% |
Regioselectivity arises from the dithiole's LUMO orientation, favoring endo transition states.
Hydrolysis of Ester Groups
Controlled hydrolysis modifies the dicarboxylate esters, enabling further functionalization.
Kinetic studies show pseudo-first-order behavior with in basic conditions.
Metal Coordination and Complexation
The compound acts as a polydentate ligand through sulfur and oxygen atoms.
| Metal Ion | Stoichiometry | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Pd(II) | 1:2 (Metal:Ligand) | Square planar | 12.7 ± 0.3 |
| Zn(II) | 1:1 | Distorted octahedral | 8.9 ± 0.2 |
| Fe(III) | 1:1 | Trigonal bipyramidal | 10.1 ± 0.4 |
X-ray crystallography of the Pd(II) complex reveals bonding through:
Oxidation Reactions
The dithiole system undergoes selective oxidation at sulfur centers.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 2 hr | Disulfoxide derivative |
| m-CPBA | CH₂Cl₂, 0°C to RT, 1 hr | Monosulfoxide with retained thioxo group |
DFT calculations (B97X-D/def2-TZVP) predict oxidation potentials at +0.87 V (vs SCE) for the dithiole ring.
Comparative Reactivity Table
| Reaction Class | Rate Constant (, M⁻¹s⁻¹) | Activation Energy (, kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 58.2 | |
| Diels-Alder Cycloaddition | 72.4 | |
| Ester Hydrolysis | 45.7 |
Data derived from Arrhenius plots (298–328 K) using UV-Vis kinetics.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives of quinoline and dithiole have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research indicates that derivatives with dithiocarbamate functionalities can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them promising candidates for Alzheimer's disease treatment . These compounds may help in managing symptoms by enhancing cholinergic transmission in the brain.
Antioxidant Properties
Compounds containing dithiole groups are known for their antioxidant activities. They can scavenge free radicals and protect cellular components from oxidative stress. This property is particularly beneficial in preventing neurodegenerative diseases and other oxidative stress-related conditions.
Material Science Applications
The unique chemical structure of dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate allows for potential applications in material science:
Organic Photovoltaics
Due to its electronic properties, this compound may be explored as an active layer in organic photovoltaic devices. The ability to absorb light and convert it into electrical energy could be harnessed for renewable energy applications.
Sensors
The compound's ability to undergo redox reactions makes it suitable for sensor applications. It could be used in electrochemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer properties | Demonstrated significant inhibition of breast cancer cell proliferation using similar quinoline derivatives. |
| Neuroprotective Evaluation | Alzheimer's treatment | Identified dual-target inhibition of AChE and MAO leading to improved cognitive function in animal models. |
| Antioxidant Activity Assessment | Oxidative stress | Showed effective scavenging of free radicals in vitro with potential implications for neuroprotection. |
Mechanism of Action
The mechanism of action of dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit or activate enzymes.
Interact with receptors: Modulate signaling pathways.
Alter cellular processes: Affect cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of quinoline-dithiole hybrids. Key analogs include:
Key Findings
Electronic Effects :
- The 2-fluorobenzoyl analog (MW 529.6) exhibits stronger electron-withdrawing effects than the acetyl group in the target compound, leading to redshifted UV-Vis spectra .
- The trifluoroacetyl derivative (MW ~570) shows superior stability under oxidative conditions due to the CF3 group’s inductive effect .
Solubility and Reactivity: The 3-methylphenyl-dihydrothiazole analog (MW 480.6) has reduced planarity, lowering its melting point (243–245°C) compared to the target compound’s estimated range (250–260°C) . The target compound’s tetramethyl groups enhance solubility in nonpolar solvents (e.g., chloroform) but reduce aqueous solubility .
Synthetic Pathways: Most analogs are synthesized via TDAE-mediated reactions (tetrakis(dimethylamino)ethylene) or K2CO3-promoted condensations in DMF, with yields ranging from 45% to 60% .
Crystallographic Data: Structural confirmation of analogs relies on SHELX for refinement and ORTEP-3 for 3D visualization, highlighting planar quinoline-dithiole systems in all cases .
Research Implications
- Pharmaceutical Chemistry : The thioxo group’s metal-binding capacity could be exploited for designing enzyme inhibitors .
- Agrochemicals: Structural similarities to herbicidal imidazolinones (e.g.,唑酮草酯) suggest possible herbicidal activity, though this remains untested .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, refluxing precursors in ethanol or DMF with catalysts like acetic acid or thiourea derivatives can yield intermediates. Purification via recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate high-purity products . Key parameters to optimize include reaction time (2–8 hours), temperature (70–100°C), and stoichiometric ratios of reagents.
| Synthetic Parameter | Typical Range |
|---|---|
| Reaction Time | 2–8 hours |
| Temperature | 70–100°C |
| Solvent System | Ethanol, DMF |
| Purification Method | Recrystallization |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., acetyl protons at ~2.3 ppm, thioxo groups at ~160–170 ppm in 13C NMR) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functional groups.
- HRMS : Validate molecular weight accuracy (e.g., ±0.001 Da deviation) using ESI or MALDI-TOF .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. Use software like Gaussian or ORCA to calculate Gibbs free energy barriers. Pair computational results with experimental kinetics (e.g., rate constants from HPLC monitoring) to validate mechanisms .
| Computational Parameter | Application |
|---|---|
| DFT (B3LYP/6-31G**) | Optimize geometry/transition states |
| Solvent Model (PCM) | Simulate solvent effects |
| IRC Analysis | Confirm reaction pathways |
Q. How can statistical design of experiments (DoE) optimize synthesis or functionalization?
- Methodological Answer : Apply factorial designs (e.g., 2^k or Box-Behnken) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors. For example, a 3-factor design might reveal that temperature and solvent polarity dominate yield variance .
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature | 70°C, 85°C, 100°C | Yield (%) |
| Catalyst Concentration | 1 mol%, 2 mol% | Purity (HPLC area %) |
| Reaction Time | 4 h, 6 h, 8 h | Byproduct Formation |
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests a planar structure but XRD shows non-planarity, conduct variable-temperature NMR to assess dynamic effects. Compare DFT-predicted bond lengths/angles with XRD data to identify conformational flexibility .
Data Analysis & Interpretation
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement strict process controls (e.g., inert atmosphere, moisture-free solvents) and real-time monitoring (e.g., in situ FTIR). Use multivariate analysis (PCA or PLS) to correlate raw material purity (HPLC) with final product stability .
Q. How can researchers assess the compound’s reactivity under varying conditions (e.g., pH, light)?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
